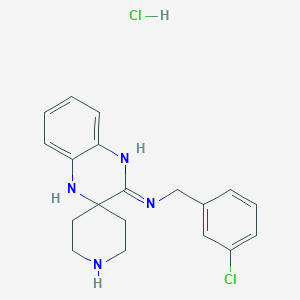![molecular formula C19H17F2N5OS B10788190 N-Cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide](/img/structure/B10788190.png)
N-Cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide is a synthetic organic compound known for its diverse chemical properties and potential applications across various scientific fields. The molecule incorporates cyclopropyl and pyridinylamino groups, along with a thiazole moiety, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzamide core, followed by the sequential introduction of the difluoro and cyclopropyl groups. The thiazole moiety is then incorporated, typically through a coupling reaction facilitated by appropriate catalysts under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound would necessitate scaling up the lab-based synthetic routes, ensuring the process's safety, efficiency, and cost-effectiveness. This would likely involve optimized reaction conditions, including solvent choice, temperature control, and continuous flow reactors to enhance yield and purity while reducing waste.
Chemical Reactions Analysis
Types of Reactions: N-Cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide can undergo several types of chemical reactions, including:
Oxidation: Where the compound may interact with oxidizing agents to form oxidized derivatives.
Reduction: Involves reactions with reducing agents, leading to the reduction of specific functional groups.
Substitution: Particularly nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as hydroxide ions for substitution reactions. Conditions typically involve controlled temperatures, use of appropriate solvents, and maintaining an inert atmosphere where necessary.
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the specific conditions employed. Oxidation may yield various oxidized intermediates, reduction could produce partially or fully reduced forms, and substitution reactions may lead to compounds with new functional groups replacing the original ones.
Scientific Research Applications
N-Cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide finds applications in several fields:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its structural features allow it to interact with various biological targets, making it a candidate for biochemical studies.
Industry: Could be used in the development of new materials or as an intermediate in the synthesis of high-value chemicals.
Mechanism of Action
The mechanism by which N-Cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound's structure allows it to bind to specific active sites, potentially inhibiting or modulating biological pathways. Key molecular targets might include kinases, proteases, or other critical enzymes involved in cellular processes.
Comparison with Similar Compounds
Compared to other similar compounds, N-Cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide stands out due to its unique combination of functional groups and structural elements. Similar compounds might include:
N-Cyclopropyl-2,4-difluorobenzamide
2-(2-Pyridinylamino)-5-thiazolylmethylamine
Difluoro-N-cyclopropyl-5-aminobenzamide
Each of these compounds shares some structural features but lacks the complete set of functional groups present in this compound, highlighting its distinctiveness and potential for unique applications.
There you have it—a comprehensive breakdown of this intriguing compound
Properties
IUPAC Name |
N-cyclopropyl-2,4-difluoro-5-[[2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]methylamino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N5OS/c20-14-8-15(21)16(7-13(14)18(27)25-11-4-5-11)23-9-12-10-24-19(28-12)26-17-3-1-2-6-22-17/h1-3,6-8,10-11,23H,4-5,9H2,(H,25,27)(H,22,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPLTRAPYIXFAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=C(C=C2F)F)NCC3=CN=C(S3)NC4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-chloro-2-methylphenoxy)-N-[(2-methoxyphenyl)methylideneamino]acetamide](/img/structure/B10788107.png)

![(19S)-19-ethyl-19-hydroxy-10-[2-(propan-2-ylamino)ethyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione;phosphoric acid](/img/structure/B10788125.png)
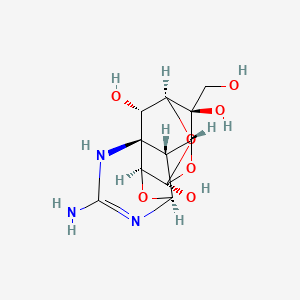
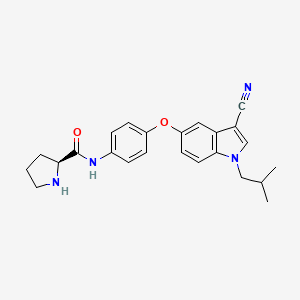
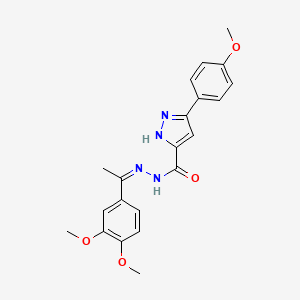
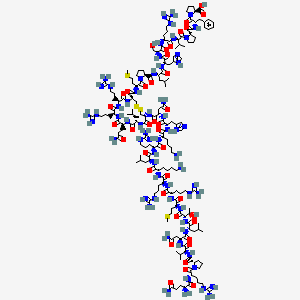
![2-[4-[(1R,2R,4S,5S)-2,4-bis(diaminomethylideneamino)-5-[4-(diaminomethylideneamino)phenoxy]cyclohexyl]oxyphenyl]guanidine](/img/structure/B10788176.png)
![2-amino-3-(1H-indol-3-yl)-N-[(Z)-quinoxalin-6-ylmethylideneamino]propanamide;hydrochloride](/img/structure/B10788203.png)
![disodium;2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioate](/img/structure/B10788210.png)

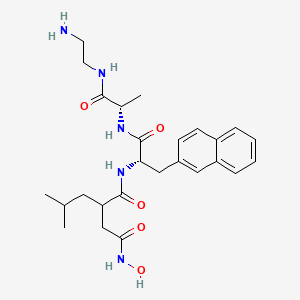
![1-[3-[[4-(2-cyanophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B10788237.png)
